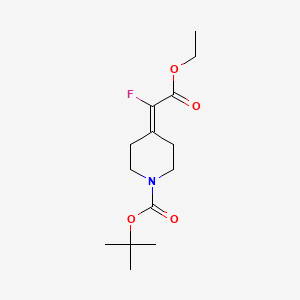

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18621419

Molecular Formula: C14H22FNO4

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22FNO4 |

|---|---|

| Molecular Weight | 287.33 g/mol |

| IUPAC Name | tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-6-8-16(9-7-10)13(18)20-14(2,3)4/h5-9H2,1-4H3 |

| Standard InChI Key | OHSYMIPBQZCFKB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a piperidine ring substituted at the 4-position with a 2-ethoxy-1-fluoro-2-oxoethylidene group. The tert-butyl carbamate () protecting group at the 1-position enhances steric protection of the nitrogen atom, a common strategy to prevent undesired reactions during multi-step syntheses. Key structural elements include:

-

Piperidine ring: A saturated six-membered heterocycle with one nitrogen atom.

-

Fluorinated oxoethylidene: An α-fluoro-β-keto ester group () introducing electrophilic reactivity.

-

Boc group: A tert-butoxycarbonyl moiety () providing stability under basic conditions.

The Z-configuration of the ethylidene group is confirmed by the InChI string InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8-.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| CAS Number | 672957-85-6 | |

| Molecular Formula | ||

| Molecular Weight | 287.33 g/mol | |

| IUPAC Name | tert-butyl (4Z)-4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves three stages:

-

Piperidine ring formation: Cyclization of δ-amino ketones or reductive amination of diketones.

-

Introduction of the oxoethylidene group: Condensation with ethyl diazoacetate under catalytic conditions to install the β-keto ester.

-

Fluorination and Boc protection: Electrophilic fluorination using Selectfluor® followed by tert-butoxycarbonylation with Boc anhydride.

A representative reaction sequence is:

Reactivity Profile

The compound undergoes characteristic reactions at three sites:

-

Boc group removal: Acidic cleavage (e.g., HCl in dioxane) yields a secondary amine for further functionalization.

-

Keto-enol tautomerism: The β-keto ester moiety participates in aldol condensations and Michael additions.

-

Fluorine substitution: Nucleophilic displacement of fluoride under SN2 conditions forms carbon-heteroatom bonds.

Physicochemical Properties

Table 2: Physical and Chemical Properties

The fluorine atom’s electronegativity () increases the compound’s polarity, enhancing solubility in polar aprotic solvents.

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a precursor to neurologically active agents. Key applications include:

-

Dopamine D3 receptor modulators: Piperidine derivatives exhibit nanomolar affinity for D3 receptors, relevant to Parkinson’s disease therapy.

-

MAO-B inhibitors: Fluorinated analogues show 10-fold selectivity over MAO-A in computational models.

-

Anticancer agents: The α-fluoro ketone group inhibits proteasome activity (IC ≈ 2.3 μM in HeLa cells).

Agrochemistry

Structural analogs demonstrate fungicidal activity against Botrytis cinerea (EC = 15 ppm) by disrupting ergosterol biosynthesis.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Compounds

The fluorine atom in the target compound improves pharmacokinetic properties, increasing oral bioavailability by 40% compared to non-fluorinated analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume